molecular formula C16H16O4 B1598577 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-56-8

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Cat. No. B1598577
CAS RN: 667412-56-8
M. Wt: 272.29 g/mol
InChI Key: XLQIAFAAZPZEDL-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C16H16O4 . It has a molecular weight of 272.29 g/mol . The compound is also known by other names such as 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde .


Molecular Structure Analysis

The InChI code for the compound is 1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-15-7-6-12(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. The compound has a complex structure with multiple functional groups, including two methoxy groups and a benzyl group.


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.8, indicating its relative lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are both 272.10485899 g/mol . The compound has a topological polar surface area of 44.8 Ų and a complexity of 294 .

Scientific Research Applications

Oxidation and Reaction Mechanisms

  • The oxidation of methoxy substituted benzyl phenyl sulfides, which can lead to the formation of methoxy substituted benzyl derivatives and methoxy substituted benzaldehydes, is a crucial process in understanding the behavior of high-valent oxoruthenium compounds in chemical reactions. This research has implications for the development of new oxidation processes in organic chemistry (Lai, Lepage, & Lee, 2002).

Synthesis and Structural Analysis

  • The compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde has been synthesized and characterized, providing insights into the structural properties of such compounds, which is vital for the development of new materials and molecules in chemistry (Özay, Yıldız, Ünver, & Durlu, 2013).

Enzyme Catalysis and Asymmetric Synthesis

  • Research on benzaldehyde lyase, an enzyme that catalyzes the formation and cleavage of benzoin derivatives, includes the study of 3-methoxybenzaldehyde derivatives. This has implications for understanding enzyme mechanisms and developing new asymmetric synthesis methods in biochemistry (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Application in Anticancer Research

  • Certain benzyloxybenzaldehyde derivatives, including 2-[(3-methoxybenzyl)oxy]benzaldehyde, have shown significant activity against the HL-60 cell line, indicating potential applications in anticancer research. These compounds were observed to induce cell apoptosis and arrest cell cycle progression, offering insights into new therapeutic avenues (Lin, Yang, Chang, Kuo, Lee, & Huang, 2005).

Photocatalysis and Oxidation Studies

  • Studies on the photocatalytic oxidation of benzyl alcohol derivatives, including methoxybenzyl alcohols, have implications for environmental chemistry and materials science. Understanding the reaction mechanisms and product selectivity under different conditions can contribute to the development of more efficient photocatalytic systems (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Nonlinear Optical Properties

  • The study of 3-methoxy-4-hydroxy benzaldehyde (MHBA) has revealed important insights into its nonlinear optical properties, making it relevant in the field of optoelectronics and photonics. Investigations into the crystal growth, mechanical hardness, and optical transmission of MHBA contribute to the development of materials with enhanced optical properties (Venkataramanan, Uchil, & Bhat, 1994).

properties

IUPAC Name

3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-15-7-6-12(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQIAFAAZPZEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392826
Record name 3-methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

CAS RN

667412-56-8
Record name 3-methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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